GPR35 Antagonism: Target Selectivity Divergence vs. FIIN-3 and FIIN-4 Kinase Inhibitors
In a primary G-protein coupled receptor 35 (GPR35) antagonism assay, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide was classified as inactive, demonstrating no measurable antagonistic activity at this target under the tested conditions [1]. This contrasts with structurally related analogs FIIN-3 and FIIN-4, which are potent, irreversible inhibitors of fibroblast growth factor receptors (FGFR1–4) and epidermal growth factor receptor (EGFR), respectively, acting through a covalent cysteine-targeting mechanism in the kinase ATP-binding pocket . The furan-2-ylmethyl N2-substituent thus directs the compound away from kinase covalent inhibition and toward a yet-unidentified target space, representing a distinct selectivity profile.
| Evidence Dimension | GPR35 Antagonism Activity |
|---|---|
| Target Compound Data | Inactive (no measurable antagonism) |
| Comparator Or Baseline | FIIN-3: FGFR1 IC50 = 13.1 nM; FGFR2 IC50 = 21 nM; FGFR3 IC50 = 31.4 nM; FGFR4 IC50 = 35.3 nM (covalent irreversible inhibitor) ; FIIN-4: EGFR tyrosine kinase inhibitor |
| Quantified Difference | Target compound: No detectable GPR35 activity; Analogs: Nanomolar kinase inhibition. Qualitative target class shift (GPCR vs. Kinase). |
| Conditions | Primary GPR35 antagonism assay (ECBD EOS300038) vs. Biochemical kinase inhibition assays (FGFR1-4, EGFR) |
Why This Matters
This divergent selectivity profile means that researchers seeking a GPCR-targeting tool compound with a distinct pharmacophore from kinase inhibitors should evaluate this compound rather than FIIN-3 or FIIN-4.
- [1] Sildrug/ECBD Database. EOS19801 Assay: GPR35 Antagonism (EOS300038); Activity: Inactive. Institute of Biochemistry and Biophysics, PAS. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS19801/#assays View Source
